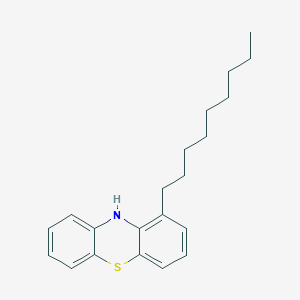
1-Nonyl-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry and materials science. Phenothiazines are characterized by their tricyclic structure, which includes two benzene rings fused to a central thiazine ring. The nonyl group attached to the nitrogen atom in this compound enhances its lipophilicity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonyl-10H-phenothiazine can be synthesized through several methods. One common approach involves the alkylation of phenothiazine with nonyl halides under basic conditions. This reaction typically employs a phase transfer catalyst to facilitate the transfer of the nonyl group to the nitrogen atom of phenothiazine . Another method involves the Smiles rearrangement, where 2-aminobenzenethiols react with O-halonitrobenzenes to form phenothiazine derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using nonyl bromide or nonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Nonyl-10H-phenothiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the benzene rings of the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
1-Nonyl-10H-phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Nonyl-10H-phenothiazine involves its interaction with various molecular targets and pathways. As an electron donor, it can form charge-transfer complexes with electron acceptors, influencing redox reactions and electron transport processes . In biological systems, it may interact with cellular membranes and proteins, affecting their function and leading to antimicrobial or antiproliferative effects .
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications and other therapeutic applications.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.
Uniqueness of 1-Nonyl-10H-phenothiazine: this compound stands out due to its enhanced lipophilicity, which can improve its interaction with lipid membranes and increase its bioavailability. This property makes it a valuable compound for developing new drugs and materials with improved efficacy and stability .
Properties
CAS No. |
50723-15-4 |
|---|---|
Molecular Formula |
C21H27NS |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-nonyl-10H-phenothiazine |
InChI |
InChI=1S/C21H27NS/c1-2-3-4-5-6-7-8-12-17-13-11-16-20-21(17)22-18-14-9-10-15-19(18)23-20/h9-11,13-16,22H,2-8,12H2,1H3 |
InChI Key |
UAZWOFBZBPXZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
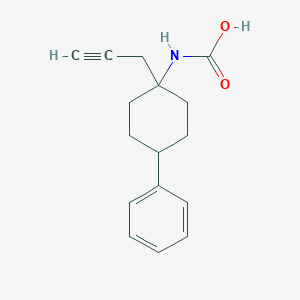

![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
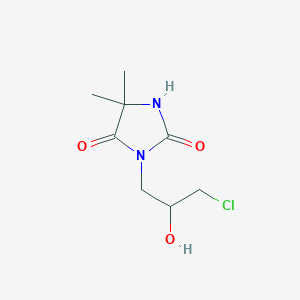
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
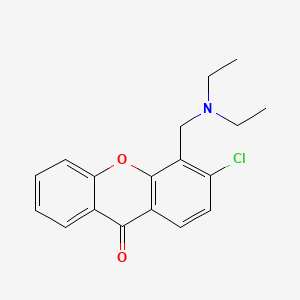
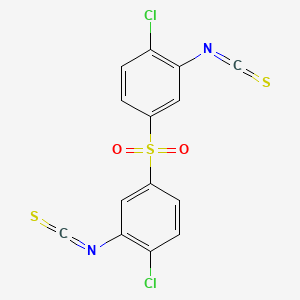
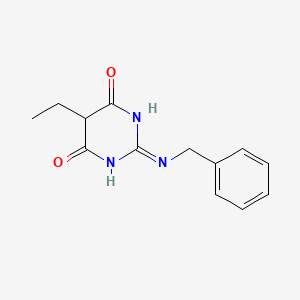
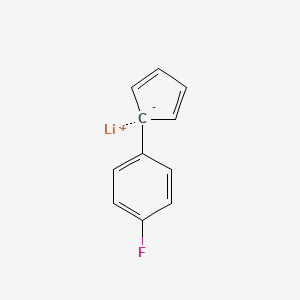

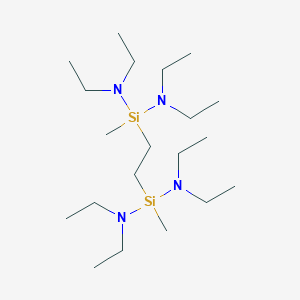
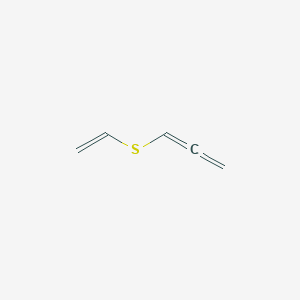
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
